

## Core Compound: 2,3-Dihydro-7-azaindole

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### Compound of Interest

Compound Name: 2,3-Dihydro-7-azaindole

Cat. No.: B017877

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**2,3-Dihydro-7-azaindole** is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry.

### Chemical Identification and Properties

Property	Value	Reference(s)
CAS Number	10592-27-5	[1][2]
Synonyms	2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine, 7-Azaindoline	
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub>	[1]
Molecular Weight	120.15 g/mol	[1]
Appearance	White to Light yellow to Light red powder to crystal	
Solubility	Slightly soluble in water	[2]

## The 7-Azaindole Scaffold in Drug Discovery

The 7-azaindole framework is recognized as a "privileged structure" in drug discovery. It is a bioisostere of natural purines and is found in numerous investigational drugs targeting a wide range of diseases, including cancer, viral infections, and autoimmune disorders.[3][4] Its structure is particularly effective as a hinge-binding motif for protein kinases, making it a cornerstone for the development of kinase inhibitors.[5][6]

## Biological Activity of 7-Azaindole Derivatives

Derivatives of the 7-azaindole scaffold have demonstrated a wide array of biological activities. They are extensively studied as:

- **Kinase Inhibitors:** Many 7-azaindole derivatives function as ATP-competitive inhibitors for various kinases, which are crucial in cancer cell signaling.[\[3\]](#)[\[5\]](#) Vemurafenib, an FDA-approved drug for melanoma, features a 7-azaindole core.[\[5\]](#)
- **Antiviral Agents:** The scaffold is integral to compounds developed as inhibitors for viruses like HIV-1 (specifically as non-nucleoside reverse transcriptase inhibitors) and SARS-CoV-2.[\[4\]](#)[\[7\]](#)
- **Anticancer Agents:** Beyond kinase inhibition, these compounds exhibit cytotoxic activity against various cancer cell lines and can interfere with processes like angiogenesis.[\[8\]](#)[\[9\]](#)

## Quantitative Data: Bioactivity of 7-Azaindole Derivatives

The following table summarizes the bioactivity of selected 7-azaindole derivatives from recent studies.

Compound/Derivative Class	Target/Assay	Measured Activity (EC <sub>50</sub> / IC <sub>50</sub> )	Reference(s)
7-Azaindole Derivatives	Anti-HIV-1 Activity (PBM cells)	Submicromolar EC <sub>50</sub> values	[4]
Lead Compound 8	HIV-1 Reverse Transcriptase (RT) Inhibition	IC <sub>50</sub> = 0.73 μM	[4]
Lead Compound 8	K103N Mutant RT Inhibition	IC <sub>50</sub> = 9.2 μM	[4]
Lead Compound 8	Y181C Mutant RT Inhibition	IC <sub>50</sub> = 3.5 μM	[4]
ASM-7 Derivative	SARS-CoV-2 Pseudovirus Inhibition (A549 cells)	EC <sub>50</sub> < 9.08 μM	[7]
7-AID Derivative	DDX3 Helicase Inhibition (HeLa cells)	IC <sub>50</sub> = 16.96 μM/ml	[9]
7-AID Derivative	DDX3 Helicase Inhibition (MCF-7 cells)	IC <sub>50</sub> = 14.12 μM/ml	[9]
7-AID Derivative	DDX3 Helicase Inhibition (MDA MB-231 cells)	IC <sub>50</sub> = 12.69 μM/ml	[9]

## Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below is a representative protocol for the synthesis of a substituted 7-azaindole derivative, based on methodologies for creating inhibitors of the SARS-CoV-2 spike-hACE2 interaction.[7]

## General Synthesis of 3-Substituted 5-Bromo-7-Azaindole Intermediates

This procedure outlines a Friedel-Crafts reaction to install a substituent at the C-3 position of the 7-azaindole core.

Materials:

- 5-bromo-7-azaindole
- Substituted aryl chloride (e.g., 4-fluorobenzoyl chloride)
- Aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM) as solvent
- Nitrogen atmosphere

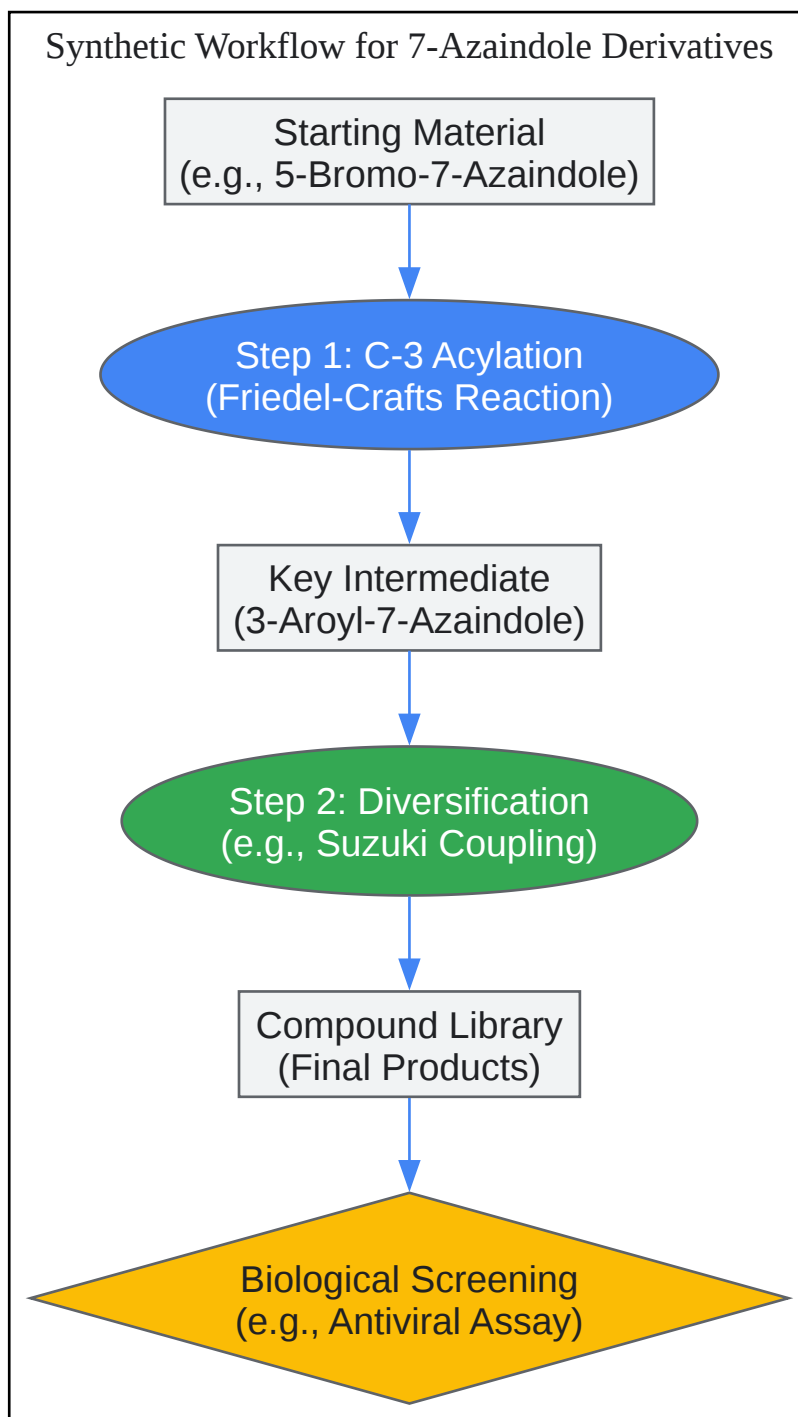
Procedure:

- To a solution of 5-bromo-7-azaindole in anhydrous DCM under a nitrogen atmosphere, add  $\text{AlCl}_3$  portion-wise at 0 °C.
- Stir the mixture at room temperature for 30 minutes.
- Add the substituted aryl chloride dropwise to the reaction mixture.
- Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by TLC.
- Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

This intermediate can then undergo further modifications, such as Suzuki coupling reactions, to generate a library of diverse compounds for biological screening.[7]

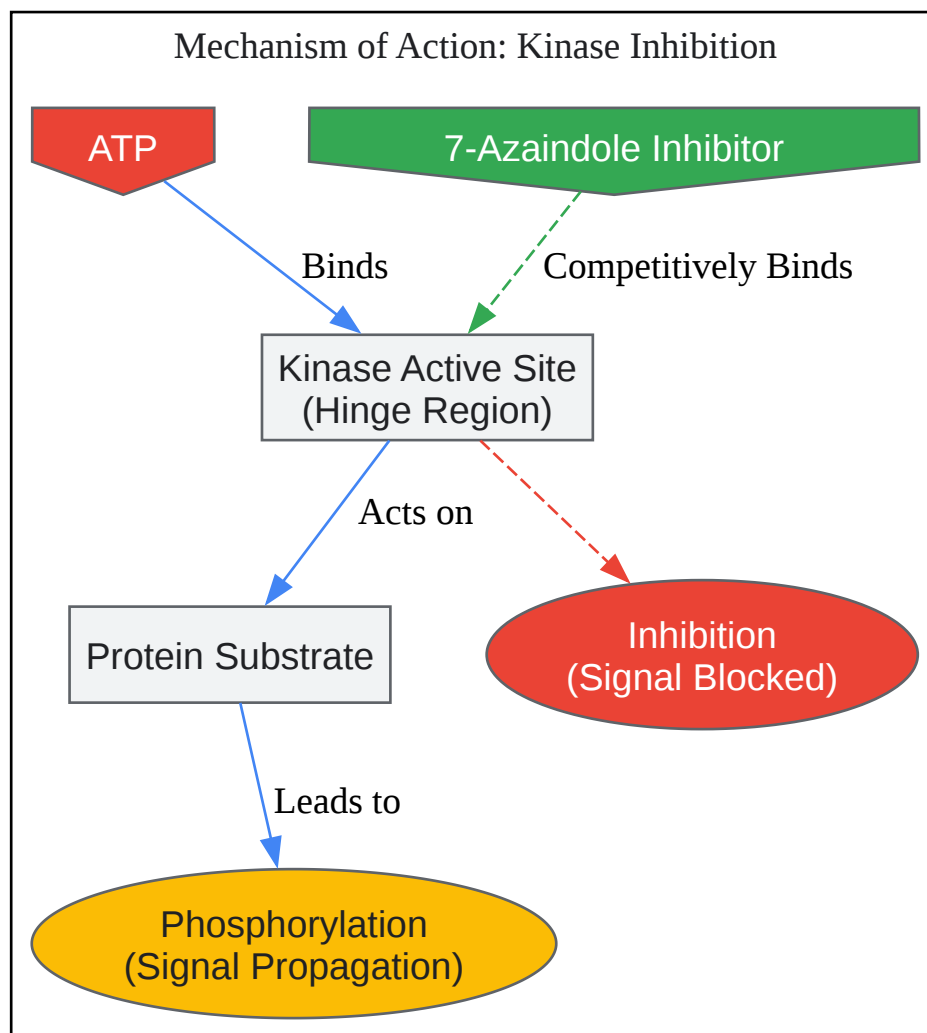
## Visualizations: Workflows and Pathways

Diagrams are essential for conceptualizing complex chemical and biological processes.



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Caption: A generalized workflow for the synthesis and screening of 7-azaindole derivatives.



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Caption: Competitive binding of a 7-azaindole inhibitor to a kinase active site.

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